molecular formula C14H17N3O4S B7053800 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide

5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide

Cat. No.: B7053800
M. Wt: 323.37 g/mol
InChI Key: YJBLYOKCAMHPEC-UHFFFAOYSA-N
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Description

5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide is a complex organic compound that features a furan ring, a sulfonamide group, and a morpholine-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-sulfonamide core, followed by the introduction of the pyridine and morpholine substituents. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide: Lacks the methyl group at the 5-position of the furan ring.

    5-methyl-N-(pyridin-2-yl)furan-2-sulfonamide: Lacks the morpholine substituent on the pyridine ring.

    5-methyl-N-(3-morpholin-4-ylphenyl)furan-2-sulfonamide: Features a phenyl ring instead of a pyridine ring.

Uniqueness

The presence of both the morpholine-substituted pyridine ring and the furan-2-sulfonamide core in 5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide makes it unique. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpyridin-2-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-11-4-5-13(21-11)22(18,19)16-14-12(3-2-6-15-14)17-7-9-20-10-8-17/h2-6H,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBLYOKCAMHPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)NC2=C(C=CC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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